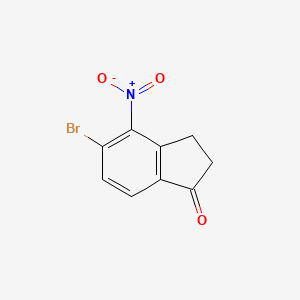

5-bromo-4-nitro-2,3-dihydro-1H-inden-1-one

Description

Contextualization within Indenone and Indanone Chemistry

The foundational structure of 5-bromo-4-nitro-2,3-dihydro-1H-inden-1-one belongs to the indanone class of organic molecules. Indanones, and their unsaturated counterparts, indenones, are bicyclic compounds featuring a benzene (B151609) ring fused to a five-membered ring containing a ketone. iyte.edu.tr The core structure, particularly 1-indanone (B140024), is a prominent motif found in a variety of natural products and pharmacologically active compounds. rsc.orgguidechem.com

Due to their significant presence in biologically active molecules, 1-indanone derivatives have been extensively studied and have demonstrated a wide array of applications. They are recognized as potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer agents. beilstein-journals.orgresearchgate.net Furthermore, their utility extends to the treatment of neurodegenerative conditions like Alzheimer's disease. guidechem.comresearchgate.net The versatility and importance of the indanone framework make it a key target in organic synthesis and medicinal chemistry. rsc.orgguidechem.com The synthesis of the 1-indanone core can be achieved through various methods, most commonly via intramolecular Friedel–Crafts reactions of precursors like 3-arylpropionic acids or their corresponding acid chlorides. beilstein-journals.org

Table 1: Core Indenone and Indanone Structures

| Name | Structure | Description |

| 1-Indenone |  | The unsaturated parent structure containing a double bond in the five-membered ring. |

| 1-Indanone |  | The saturated parent structure, also known as 2,3-dihydro-1H-inden-1-one. |

Overview of Substituted Indenone Research Trajectories

Research into indenone and indanone chemistry has evolved significantly, with a strong focus on the synthesis of substituted derivatives to modulate their chemical and biological properties. rsc.orgresearchgate.net Synthetic chemists have developed numerous methodologies to access these compounds, often employing transition-metal-catalyzed reactions. bohrium.com

Key research trajectories include:

Palladium-Catalyzed Annulation: This approach has been widely used for indenone synthesis, building upon initial work by Larock involving ortho-halogenated benzaldehydes and alkynes. bohrium.com More recent methods utilize various aromatic precursors, such as ortho-iodo-arenenitriles and ortho-ester-containing phenylboronic acids. bohrium.com

Rhodium-Catalyzed Reactions: Rhodium catalysts have been employed in the carbonylative arylation of alkynes with arylboroxines under a carbon monoxide atmosphere to produce both indanones and indenones. iyte.edu.tr

One-Pot Suzuki–Miyaura Coupling/Cyclisation: A sequence involving a Suzuki-Miyaura cross-coupling followed by an acid-catalyzed cyclization has been reported for preparing substituted indenones and indanones in good yields. rsc.org

Asymmetric Synthesis: The development of enantioselective methods to produce chiral indanones has been a significant area of research. For example, an asymmetric carbonyl-ene/intramolecular Heck cyclization strategy has been used to create enantioenriched indanones. acs.org

These research efforts highlight a continuous drive to create diverse libraries of substituted indenones and indanones for various applications, particularly in materials science and drug discovery. guidechem.com

Rationale for Academic Investigation of Halogenated and Nitrated Indenone Systems

The specific academic interest in indenone systems bearing both halogen (bromo) and nitro substituents, such as this compound, is rooted in the unique and powerful functionalities these groups impart to the molecular scaffold.

Rationale for Halogenation (Bromination): The introduction of a bromine atom onto the indanone ring serves as a crucial synthetic "handle." Halogenated aromatic compounds are key intermediates in organic synthesis, widely used in transition-metal-catalyzed cross-coupling reactions like Suzuki and Buchwald aminations. medchemexpress.com This allows for the subsequent introduction of a wide variety of other functional groups, enabling the systematic modification of the core structure. For instance, bromination of an indanone core has been utilized as an initial step to further functionalize the molecule in the development of new kinase inhibitors, which are relevant in cancer therapeutics. nih.gov

Rationale for Nitration: The nitro group (NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry. nih.govresearchgate.net Its presence can significantly alter the electronic properties of the indanone system, influencing its reactivity and molecular interactions. From a synthetic standpoint, the nitro group is exceptionally versatile:

Precursor to Amines: The nitro group is readily reduced to an amino group (NH₂). nih.gov The resulting amino-indanones are valuable building blocks for pharmaceuticals and other biologically active compounds.

Versatile Intermediate: The diverse reactivity of the nitro group allows it to be used in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, making it an ideal intermediate for constructing complex molecules. nih.govuts.edu.au

The combination of a bromo and a nitro group on the indanone framework creates a highly functionalized and synthetically versatile molecule. This dual substitution allows for orthogonal chemical modifications, where the bromo and nitro groups can be selectively transformed, paving the way for the synthesis of complex, poly-functionalized indanone derivatives for academic and industrial research.

Structure

3D Structure

Properties

Molecular Formula |

C9H6BrNO3 |

|---|---|

Molecular Weight |

256.05 g/mol |

IUPAC Name |

5-bromo-4-nitro-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C9H6BrNO3/c10-7-3-1-5-6(2-4-8(5)12)9(7)11(13)14/h1,3H,2,4H2 |

InChI Key |

DVMCINNTHXEASL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)C2=C1C(=C(C=C2)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Bromo 4 Nitro 2,3 Dihydro 1h Inden 1 One and Analogous Derivatives

Strategic Approaches to Indenone Core Construction

The formation of the indenone core is a critical first step in the synthesis of 5-bromo-4-nitro-2,3-dihydro-1H-inden-1-one. Various cyclization strategies have been developed to construct this bicyclic ketone system, each with its own advantages and substrate scope.

Cyclization Reactions in Indenone Synthesis (e.g., Friedel-Crafts, Nazarov Cyclization)

Friedel-Crafts Acylation: A cornerstone of aromatic chemistry, the intramolecular Friedel-Crafts acylation is a widely employed method for the synthesis of indanones. This reaction typically involves the cyclization of 3-arylpropionic acids or their corresponding acyl chlorides in the presence of a strong acid catalyst. Polyphosphoric acid (PPA) is a common choice, and its concentration can influence the regioselectivity of the cyclization in substituted systems. For instance, the synthesis of 5-bromo-1-indanone (B130187) can be achieved through the Friedel-Crafts reaction of 3-(3-bromophenyl)propionic acid with chlorosulfonic acid.

| Reactant | Catalyst/Reagent | Product | Yield |

| 3-(3-Bromophenyl)propionic acid | Chlorosulfonic Acid | 5-Bromo-1-indanone | - |

| 4-(3-Chloropropanoyl)bromobenzene | Aluminum chloride, Sodium chloride | 5-Bromo-1-indanone | - |

Nazarov Cyclization: The Nazarov cyclization is a powerful tool for the synthesis of cyclopentenones, the core five-membered ring of the indenone system. This reaction involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone. While broadly applicable to cyclopentenone synthesis, its use in constructing the indenone framework often involves the cyclization of chalcones (1,3-diaryl-2-propen-1-ones) or related structures. beilstein-journals.org For example, a Nazarov reaction of a chalcone (B49325) in the presence of trifluoroacetic acid can yield a phenyl-substituted indanone, which can then be further functionalized. beilstein-journals.org

Pericyclic Reactions for Fused Indenone Architectures (e.g., Pauson-Khand, Diels-Alder)

Pauson-Khand Reaction: The Pauson-Khand reaction is a formal [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone. chemicalbook.com This reaction is particularly useful for constructing fused ring systems and has seen significant application in total synthesis. nist.gov The intramolecular version of the Pauson-Khand reaction is especially powerful for creating bicyclic and polycyclic frameworks, including those containing an indenone moiety. chemicalbook.com While intermolecular reactions can suffer from poor selectivity, the intramolecular approach often provides excellent control over the regiochemical outcome. chemicalbook.com

Diels-Alder Reaction: The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a robust method for the formation of six-membered rings. bldpharm.com In the context of indenone synthesis, this reaction can be employed to construct a new ring fused to the indenone core. For example, indenone itself can act as a dienophile, reacting with a suitable diene to create a more complex, fused polycyclic architecture. bldpharm.com

Photochemical Routes to Brominated Indenone Derivatives

Photochemical reactions offer an alternative pathway for the synthesis and functionalization of indenone derivatives. Specifically, photochemical bromination has been shown to be an effective method for introducing bromine atoms onto the indanone skeleton. The photobromination of indan-1-one can lead to a variety of brominated products, including both aromatic and aliphatic substitution, depending on the reaction conditions and the substituents present on the indanone core. For instance, the irradiation of 1-indanone (B140024) with bromine in carbon tetrachloride can yield a mixture of mono- and poly-brominated species. This method can be a useful strategy for accessing brominated indenone precursors.

Regioselective Introduction of Bromo and Nitro Substituents

With the indenone core constructed, the next critical phase in the synthesis of this compound is the regioselective introduction of the bromo and nitro groups onto the aromatic ring.

Directed Bromination Techniques for Indanone Systems

The regioselective bromination of indanone is highly dependent on the reaction conditions and the directing effects of the existing substituents. The carbonyl group of the indanone is a deactivating meta-director, while any activating groups on the aromatic ring will direct ortho and para.

A study on the bromination of 5,6-disubstituted-indan-1-ones demonstrated that the choice of acidic or basic conditions can lead to different bromination patterns. For example, bromination of 5,6-dimethoxyindan-1-one with bromine in acetic acid at room temperature resulted in the formation of a 2,4-dibromo compound. In contrast, reaction with bromine in the presence of a base like potassium hydroxide (B78521) at low temperatures yielded the monobrominated product, 4-bromo-5,6-dimethoxyindan-1-one.

| Substrate | Reagents | Conditions | Major Product | Yield |

| 5,6-dimethoxyindan-1-one | Br2, Acetic Acid | Room Temperature | 2,4-dibromo-5,6-dimethoxyindan-1-one | 95% |

| 5,6-dimethoxyindan-1-one | Br2, KOH | ~0 °C | 4-bromo-5,6-dimethoxyindan-1-one | 81% |

Selective Nitration Methodologies for Indenone Precursors

The final step in the synthesis of this compound is the selective nitration of a 5-bromo-indan-1-one precursor. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of both the bromo and the acyl (ketone) substituents.

The bromine atom is an ortho-, para-director, albeit a deactivating one. This means it directs incoming electrophiles to positions 4 and 6 of the indanone ring. The acyl group, on the other hand, is a deactivating meta-director, directing incoming electrophiles to positions 4, 6, and 7. Therefore, both substituents direct the incoming nitro group to position 4. This synergistic directing effect should favor the formation of the desired this compound isomer.

Multi-step Convergent Synthesis of Halogen-Nitro Indenones

The synthesis of specifically substituted indenones, such as this compound, requires a precise multi-step approach to install the desired functional groups with correct regiochemistry. While a purely convergent synthesis—where separately prepared fragments are combined late in the sequence—is one of many advanced strategies, a common and effective route for this class of compounds involves a linear sequence of reactions starting from a simpler aromatic precursor. This approach ensures control over the substitution pattern on the aromatic ring.

A representative synthetic pathway involves an initial Friedel-Crafts reaction to construct the core indanone ring system, followed by sequential halogenation and nitration.

Step 1: Intramolecular Friedel-Crafts Acylation The synthesis typically begins with a suitably substituted 3-phenylpropionic acid derivative. For the target compound, 3-(3-bromophenyl)propionic acid serves as a key starting material. This precursor undergoes an intramolecular Friedel-Crafts acylation, where the carboxylic acid is activated to an acylating agent which then attacks the aromatic ring to form the five-membered ketone ring. This cyclization is commonly promoted by strong acids or Lewis acids. beilstein-journals.orgnih.gov For instance, heating the acid in the presence of polyphosphoric acid (PPA) or using reagents like chlorosulfonic acid effectively closes the ring to yield 5-bromo-2,3-dihydro-1H-inden-1-one. chemicalbook.com

Step 2: Electrophilic Aromatic Substitution (Nitration) The final step is the introduction of the nitro group onto the bromo-indanone skeleton. This is achieved through electrophilic aromatic nitration, typically using a mixture of concentrated nitric acid and sulfuric acid. The regiochemical outcome of this step is critical and is governed by the directing effects of the substituents already present on the aromatic ring: the bromo group at C-5 and the deactivating acyl group of the indanone ring.

The bromine at C-5 is an ortho-, para-director, activating the C-4 and C-6 positions towards electrophilic attack. The acyl group is a meta-director and strongly deactivates the ring, particularly the positions ortho and para to the ring junction. The C-4 position is ortho to the bromo group and meta to the deactivating acyl moiety, making it the most electronically favorable site for nitration. This controlled substitution results in the formation of the desired product, this compound.

The following table outlines the described synthetic sequence.

Table 1: Representative Multi-step Synthesis of this compound

| Step | Transformation | Starting Material | Key Reagents | Product | Purpose |

|---|---|---|---|---|---|

| 1 | Intramolecular Friedel-Crafts Acylation | 3-(3-Bromophenyl)propionic acid | Polyphosphoric Acid (PPA) or Chlorosulfonic Acid | 5-bromo-2,3-dihydro-1H-inden-1-one | Construction of the core indanone ring system. nih.govchemicalbook.com |

| 2 | Electrophilic Nitration | 5-bromo-2,3-dihydro-1H-inden-1-one | HNO₃ / H₂SO₄ | This compound | Regioselective introduction of the nitro group at the C-4 position. |

Modern Catalytic Strategies in Indenone Derivatization (e.g., Suzuki-Miyaura coupling for functionalization post-bromination)

Following the synthesis of the this compound scaffold, modern catalytic methods can be employed to further derivatize the molecule. The presence of the aryl bromide at the C-5 position provides a versatile handle for carbon-carbon bond formation via transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used strategy for this purpose. libretexts.org

The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound (like a boronic acid or boronic ester) with an organohalide in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com This method is renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids, allowing for the introduction of diverse substituents.

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the indanone, forming a Pd(II) complex. libretexts.org

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.org

In the context of this compound, the Suzuki-Miyaura coupling allows for the substitution of the bromine atom with various aryl, heteroaryl, vinyl, or alkyl groups. Research has shown that Suzuki-Miyaura reactions are compatible with substrates bearing electron-withdrawing groups, such as the nitro group and the ketone present in the target molecule. nih.gov Efficient coupling of substituted indanones has been achieved using palladium catalysts, sometimes even under ligand-free conditions, which simplifies the procedure. researchgate.net

The table below presents typical conditions for Suzuki-Miyaura couplings on substrates analogous to the target compound, demonstrating the versatility of this method for creating a library of derivatized indenones.

Table 2: Example Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst / Pre-catalyst | Ligand (if any) | Base | Solvent System | Typical Temperature | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | None (Ligand-free) | K₂CO₃ or Cs₂CO₃ | Toluene/Water or Dioxane/Water | 80-110 °C | researchgate.net |

| Pd(PPh₃)₄ | Triphenylphosphine (integral to catalyst) | Na₂CO₃ | DMF/Water | 90-100 °C | nih.gov |

| PdCl₂(dppf) | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | K₃PO₄ | Dioxane or THF | 80-100 °C | nih.gov |

| CataXCium A Pd G3 | Buchwald-type biaryl phosphine | K₃PO₄ | Dioxane/Water | 80 °C | nih.gov |

This catalytic approach enables the synthesis of a wide array of 5-substituted-4-nitro-2,3-dihydro-1H-inden-1-one derivatives, providing a powerful tool for structure-activity relationship studies in medicinal chemistry and materials science.

Advanced Spectroscopic Characterization and Structural Delineation of 5 Bromo 4 Nitro 2,3 Dihydro 1h Inden 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of the carbon-hydrogen framework of organic molecules. For 5-bromo-4-nitro-2,3-dihydro-1H-inden-1-one, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its structure.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic region would likely display two doublets, characteristic of an ortho-coupling between the protons at positions 6 and 7. The electron-withdrawing effects of the nitro and bromo groups, along with the carbonyl function, would significantly influence the chemical shifts of these protons, pushing them downfield. The aliphatic region is expected to show two triplets, corresponding to the methylene (B1212753) protons at positions 2 and 3, with their coupling pattern revealing their adjacent relationship.

The ¹³C NMR spectrum provides insights into the carbon skeleton of the molecule. Nine distinct carbon signals are anticipated, corresponding to the nine carbon atoms in the structure. The carbonyl carbon (C-1) is expected to resonate at a significantly downfield chemical shift, typically in the range of 190-200 ppm. The aromatic carbons' chemical shifts would be influenced by the bromo and nitro substituents, with the carbon bearing the nitro group (C-4) and the carbon bearing the bromo group (C-5) showing characteristic shifts. The aliphatic carbons (C-2 and C-3) would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | - | ~195.0 |

| 2 | ~3.20 (t, J = 6.0 Hz) | ~36.0 |

| 3 | ~2.80 (t, J = 6.0 Hz) | ~26.0 |

| 3a | - | ~150.0 |

| 4 | - | ~148.0 |

| 5 | - | ~118.0 |

| 6 | ~7.90 (d, J = 8.5 Hz) | ~130.0 |

| 7 | ~8.10 (d, J = 8.5 Hz) | ~125.0 |

| 7a | - | ~135.0 |

Note: Predicted values are based on the analysis of related structures and established substituent effects. Actual experimental values may vary.

To confirm the assignments from one-dimensional NMR and to establish the connectivity between protons and carbons, two-dimensional NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed.

A COSY spectrum would reveal the coupling between the aliphatic protons at C-2 and C-3, as well as the ortho-coupling between the aromatic protons at C-6 and C-7. An HSQC experiment would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made in the ¹H and ¹³C NMR spectra. For instance, the triplet at ~3.20 ppm would correlate with the carbon signal at ~36.0 ppm, assigning them to the C-2 position.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational properties.

The IR and Raman spectra of this compound are expected to be rich in information. The most prominent absorption in the IR spectrum would be the strong carbonyl (C=O) stretching vibration, anticipated in the region of 1700-1720 cm⁻¹. The presence of the nitro (NO₂) group would be confirmed by two strong characteristic stretching vibrations: an asymmetric stretch typically found between 1500-1550 cm⁻¹ and a symmetric stretch in the 1330-1370 cm⁻¹ range.

The aromatic ring would give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500-650 cm⁻¹.

Table 2: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C=O | Stretch | 1700 - 1720 |

| NO₂ | Asymmetric Stretch | 1500 - 1550 |

| NO₂ | Symmetric Stretch | 1330 - 1370 |

| Aromatic C-H | Stretch | 3050 - 3150 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| C-Br | Stretch | 500 - 650 |

While the indanone ring system is relatively rigid, subtle conformational variations can be probed by vibrational spectroscopy. The precise positions and intensities of the aliphatic C-H stretching and bending modes can be sensitive to the puckering of the five-membered ring. Theoretical calculations, in conjunction with experimental data, can aid in identifying the most stable conformation of the molecule in the solid state or in solution.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information from its fragmentation pattern. The electron ionization (EI) mass spectrum of this compound is expected to show a distinct molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation of the molecular ion is likely to proceed through several characteristic pathways. A common fragmentation for nitroaromatic compounds is the loss of a nitro group (NO₂), which would result in a significant fragment ion. Another expected fragmentation is the loss of a carbon monoxide (CO) molecule from the indanone ring, a characteristic feature of cyclic ketones. Subsequent fragmentations could involve the loss of the bromine atom and further cleavages of the ring structure.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (relative to ⁷⁹Br) | Proposed Fragment |

| 271/273 | [M]⁺ |

| 225/227 | [M - NO₂]⁺ |

| 243/245 | [M - CO]⁺ |

| 192 | [M - Br]⁺ |

| 146 | [M - Br - NO₂]⁺ |

| 118 | [M - Br - NO₂ - CO]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique used to study the electronic transitions within a molecule. When a molecule is exposed to ultraviolet or visible light, it can absorb energy, promoting electrons from a lower energy molecular orbital to a higher energy one. The wavelengths at which these absorptions occur (λmax) and the intensity of the absorptions (molar absorptivity, ε) provide valuable information about the electronic structure of the compound, particularly the nature of its chromophores.

For a compound like this compound, the expected UV-Vis spectrum would be influenced by the electronic transitions associated with the aromatic ring, the carbonyl group (C=O), and the nitro group (NO2). The benzene (B151609) ring itself exhibits characteristic absorptions, which are typically shifted and intensified by the presence of substituents. The carbonyl and nitro groups act as auxochromes and chromophores, respectively, and are expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system.

Despite the theoretical expectations, a thorough search of scientific databases and literature has not yielded any specific experimental UV-Vis spectroscopic data for this compound. Therefore, a data table of its electronic transitions cannot be provided at this time.

Table 1: Hypothetical UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

X-ray Diffraction Analysis for Solid-State Molecular Architecture

For this compound, single-crystal X-ray diffraction would reveal the precise geometry of the indanone core, including the planarity of the ring system and the orientation of the bromo and nitro substituents. It would also provide insights into how these molecules arrange themselves in a crystal lattice, highlighting any significant intermolecular forces such as halogen bonding or π-π stacking that might influence the solid-state properties of the compound.

While the crystal structures of related indanone derivatives, such as 5-amino-4-bromo-2,3-dihydro-1H-inden-1-one, have been reported, providing a basis for comparison, no published crystallographic data for this compound could be located. The lack of experimental data prevents a detailed discussion of its specific solid-state molecular architecture.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

| Z | Data Not Available |

Strategic Utility of 5 Bromo 4 Nitro 2,3 Dihydro 1h Inden 1 One Derivatives As Synthetic Intermediates

Role in the Elaboration of Complex Organic Scaffolds

The unique substitution pattern of 5-bromo-4-nitro-2,3-dihydro-1H-inden-1-one offers multiple avenues for the elaboration of complex organic scaffolds, including fused and spirocyclic systems. The bromine atom at the 5-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.net

For instance, Suzuki-Miyaura coupling reactions can be employed to introduce a wide array of aryl and heteroaryl substituents at the 5-position, significantly increasing molecular complexity. researchgate.net Similarly, Sonogashira coupling allows for the introduction of alkyne moieties, which can then undergo further transformations such as cyclization reactions to form polycyclic aromatic compounds. organic-chemistry.orgrsc.org The Heck coupling provides a means to append vinyl groups, which are valuable handles for subsequent functionalization.

Furthermore, the ketone functionality can be readily transformed. For example, Knoevenagel condensation with various active methylene (B1212753) compounds can introduce new ring systems at the 2-position. rsc.org The nitro group, being a strong electron-withdrawing group, activates the aromatic ring and can also be reduced to an amino group, providing another point for diversification and the construction of fused heterocyclic rings like indenoindoles or indenoisoquinolines. arkat-usa.org

The strategic combination of these transformations allows for a diversity-oriented approach to complex scaffolds. A hypothetical synthetic pathway could involve an initial Sonogashira coupling at the bromo position, followed by reduction of the nitro group and subsequent intramolecular cyclization to construct a novel polycyclic heteroaromatic system.

Table 1: Potential Cross-Coupling Reactions for Elaboration of the this compound Scaffold

| Cross-Coupling Reaction | Coupling Partner | Resulting C-C Bond | Potential Subsequent Transformations |

| Suzuki-Miyaura | Aryl/Heteroaryl boronic acid | Ar-Ar | Further functionalization of the appended ring |

| Sonogashira | Terminal alkyne | Ar-C≡C | Cyclization, Click chemistry, Reduction |

| Heck | Alkene | Ar-C=C | Epoxidation, Dihydroxylation, Polymerization |

| Buchwald-Hartwig | Amine/Amide | Ar-N | N-alkylation, N-arylation |

| Stille | Organostannane | Ar-C | Wide range of C-C bond formations |

Precursors for Advanced Functional Materials (e.g., Non-linear Optical Materials)

The development of new materials with tailored electronic and optical properties is a major focus of modern chemistry. Organic compounds with significant non-linear optical (NLO) properties are of particular interest for applications in optoelectronics, including optical data storage and signal processing. nih.gov A key design principle for NLO materials is the creation of molecules with a high degree of charge asymmetry, often achieved by incorporating strong electron-donating and electron-withdrawing groups within a conjugated π-system. nih.gov

The this compound scaffold possesses inherent features that make its derivatives promising candidates for NLO materials. The nitro group is a powerful electron-withdrawing group, which, in conjunction with the conjugated system of the indanone core, can create a significant dipole moment. nih.gov

The bromine atom serves as a versatile handle to introduce electron-donating groups through cross-coupling reactions. For example, the introduction of an amino, methoxy, or other electron-rich aryl group at the 5-position via a Buchwald-Hartwig or Suzuki coupling would establish a classic "push-pull" system, a well-established motif for enhancing NLO properties. The resulting intramolecular charge transfer from the donor to the acceptor through the π-conjugated bridge of the indanone skeleton is expected to lead to a large first hyperpolarizability (β), a key measure of a molecule's NLO response.

Computational studies on similar nitro-aromatic compounds have demonstrated that the presence of a nitro group significantly enhances the NLO response. researchgate.net Theoretical calculations, such as Density Functional Theory (DFT), can be employed to predict the NLO properties of derivatives of this compound and guide the synthesis of the most promising candidates. frontiersin.orgresearchgate.net Furthermore, the indenone framework itself can be extended through condensation reactions at the carbonyl group to create larger, more conjugated systems, which can further enhance the NLO properties. The development of such materials could also find applications in organic light-emitting diodes (OLEDs). irjmets.comresearchgate.netjmaterenvironsci.comresearchgate.netsemanticscholar.org

Table 2: Key Molecular Features for NLO Properties and their relation to this compound Derivatives

| Feature for Enhanced NLO Response | Role in 5-bromo-4-nitro-1-indanone Derivatives |

| Strong Electron-Withdrawing Group | The nitro group at the 4-position acts as a potent electron acceptor. |

| Strong Electron-Donating Group | Can be readily introduced at the 5-position via cross-coupling reactions. |

| Extended π-Conjugated System | The indanone core provides a conjugated bridge, which can be further extended. |

| Intramolecular Charge Transfer (ICT) | The "push-pull" substitution pattern facilitates efficient ICT. |

Pathways to Diverse Indenone/Indanone Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of collections of structurally diverse small molecules for high-throughput screening in drug discovery and materials science. arkat-usa.orgrsc.org The highly functionalized nature of this compound makes it an ideal starting point for the construction of diverse indenone and indanone libraries.

A divergent synthetic approach can be envisioned where the three key functional groups are manipulated in a sequential and combinatorial fashion. For example, a library of diverse 5-substituted indanones can be generated by performing a set of different palladium-catalyzed cross-coupling reactions on the parent molecule. Each of these products can then be subjected to a variety of transformations at the ketone and nitro groups.

Possible Library Generation Pathways:

Pathway A: Diversification at the 5-position followed by ketone and nitro group modification.

Parallel Suzuki, Sonogashira, and Heck couplings to introduce a variety of substituents at the 5-position.

Each of the resulting products can then be treated with a panel of reagents to modify the ketone (e.g., reduction to alcohol, Grignard addition, Wittig reaction) and the nitro group (e.g., reduction to amine, subsequent acylation or alkylation).

Pathway B: Initial modification of the ketone followed by diversification at the bromo and nitro positions.

Conversion of the ketone to an alkene via a Wittig reaction.

Subsequent parallel cross-coupling reactions at the 5-position and reduction of the nitro group.

Pathway C: Construction of fused and spirocyclic scaffolds.

Intramolecular cyclization reactions involving functional groups introduced at the 5-position.

Ring-closing metathesis or other annulation strategies starting from derivatives functionalized at the 2-position. rsc.orgnih.govresearchgate.netbohrium.combohrium.comresearchgate.net

This combinatorial approach allows for the systematic exploration of the chemical space around the indanone scaffold, leading to the creation of large and diverse libraries of compounds with potential applications in various fields.

Future Research Horizons and Emerging Paradigms for 5 Bromo 4 Nitro 2,3 Dihydro 1h Inden 1 One Chemistry

Development of Asymmetric Synthesis and Chiral Derivatization Strategies

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry, as different enantiomers of a chiral molecule often exhibit distinct biological activities. While methods for the asymmetric synthesis of related heterocyclic structures like isoindolinones have been developed, dedicated strategies for the chiral resolution or asymmetric synthesis of 5-bromo-4-nitro-2,3-dihydro-1H-inden-1-one remain a key area for future development.

Current research into the asymmetric synthesis of 3-substituted isoindolinones has demonstrated the efficacy of organocatalytic cascade reactions. For instance, the use of bifunctional organocatalysts, such as those derived from trans-1,2-diaminocyclohexane (often known as Takemoto's catalyst), has achieved very high enantioselectivities (up to 98% ee) in the synthesis of chiral isoindolinones. A similar strategic approach could be envisioned for creating a chiral center in derivatives of this compound, potentially at the C-2 or C-3 position of the indanone core.

Furthermore, transition-metal-catalyzed asymmetric synthesis offers a powerful alternative. Rhodium-catalyzed asymmetric 1,4-addition reactions, for example, have been successfully used to create chiral 3-aryl-1-indanones with excellent enantioselectivities. Adapting such methods to suitable precursors of this compound could provide a direct route to enantioenriched products. The development of these strategies is crucial for investigating the stereospecific interactions of its derivatives with biological targets.

Table 1: Potential Asymmetric Synthesis Strategies

| Strategy | Catalyst/Reagent Type | Potential Application | Key Advantages |

|---|---|---|---|

| Organocatalytic Cascade Reaction | Chiral bifunctional catalysts (e.g., thiourea-based) | Introduction of chiral substituents at the α- or β-position to the carbonyl group. | Metal-free conditions, high enantioselectivity. |

| Transition-Metal-Catalyzed Addition | Rhodium or Copper complexes with chiral ligands | Asymmetric conjugate addition to an α,β-unsaturated precursor. | High yields and enantioselectivities, broad substrate scope. |

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The traditional batch synthesis of nitroaromatic compounds often involves hazardous reagents like concentrated nitric and sulfuric acids, presenting significant safety and environmental challenges. Integrating flow chemistry and other sustainable methodologies into the synthesis of this compound represents a significant leap forward in improving safety, efficiency, and environmental friendliness.

Flow chemistry, which involves performing reactions in a continuous stream through a reactor, offers superior control over reaction parameters such as temperature, pressure, and mixing. This is particularly advantageous for highly exothermic and potentially hazardous nitration reactions. A multi-step flow process could be designed for the synthesis of the target compound, minimizing the handling of hazardous intermediates and allowing for safer, automated production. The reduction in reaction time from hours in batch processes to minutes in flow systems has been demonstrated for various heterocyclic syntheses, highlighting the potential for increased throughput.

In addition to process engineering, the adoption of greener chemical reagents is paramount. Research into alternative nitrating agents, such as nitronium salts (e.g., nitronium tetrafluoroborate), offers a promising alternative to traditional acid mixtures, often providing higher selectivity and milder reaction conditions. Furthermore, developing metal-free catalytic methods, such as using L-proline for intramolecular hydroacylation to form the indanone scaffold, can reduce reliance on transition metals and their associated environmental impact.

Table 2: Comparison of Synthesis Methodologies

| Methodology | Key Features | Advantages for Synthesis |

|---|---|---|

| Traditional Batch | Reactions performed in single vessels; uses conventional nitrating agents (HNO₃/H₂SO₄). | Well-established procedures. |

| Flow Chemistry | Continuous reaction in a microreactor; precise control over conditions. | Enhanced safety for nitration, improved heat transfer, scalability, reduced reaction times. |

| Sustainable Chemistry | Use of alternative nitrating agents (e.g., NO₂BF₄), metal-free catalysts, and renewable solvents. | Reduced waste, avoidance of corrosive acids, lower environmental impact. |

Exploration of Novel Catalytic Systems for Functionalization

The functionalization of the this compound core is key to diversifying its properties and potential applications. Modern synthetic chemistry has seen a surge in the development of novel catalytic systems, particularly those based on transition metals, for C-H activation and cross-coupling reactions. These methods offer a direct and atom-economical way to introduce new substituents onto the indanone framework.

Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for the synthesis and functionalization of indenone derivatives. These catalytic systems can direct the formation of new carbon-carbon or carbon-heteroatom bonds at specific positions, often under mild conditions. For this compound, such catalysts could potentially be used to functionalize the C-2 or C-7 positions, opening pathways to a wide array of novel analogs. Similarly, palladium-catalyzed reactions are well-established for synthesizing functionalized indenones and could be adapted for post-synthesis modifications.

The electron-withdrawing nature of the nitro group can also be exploited to activate the molecule for certain transformations. In related heterocyclic systems like pyridones, the nitro group facilitates nucleophilic aromatic substitution and other functionalizations. Exploring whether the nitro group in this compound can similarly direct the introduction of new functional groups is a promising avenue for future research.

Advanced In-silico Design and Virtual Screening Methodologies

Computational chemistry provides powerful tools to accelerate the drug discovery process by predicting the properties and potential biological activity of novel compounds before their synthesis. Applying these in-silico methodologies to this compound can guide the rational design of derivatives with optimized characteristics.

The process begins with using the core structure as a scaffold to generate a large virtual library of derivatives with diverse substituents. This library can then be subjected to virtual screening against specific biological targets, such as enzyme active sites. Molecular docking programs (e.g., Glide, CDOCKER) are used to predict the binding poses and affinities of each compound within the target's binding pocket, allowing for the identification of promising candidates based on their calculated binding scores and interaction patterns.

Beyond simple docking, advanced computational techniques can provide deeper insights. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening predicts the pharmacokinetic and pharmacodynamic properties of the designed molecules, helping to filter out compounds with poor drug-like characteristics early in the discovery pipeline. Furthermore, methods like Prime-MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be used to calculate the binding free energy, offering a more accurate estimation of the binding affinity of the most promising candidates. These computational workflows provide a systematic and resource-efficient approach to exploring the therapeutic potential of novel this compound derivatives.

Table 3: In-Silico Drug Design Workflow

| Step | Technique | Purpose |

|---|---|---|

| 1. Library Design | Combinatorial enumeration | Generate a virtual library of derivatives based on the core scaffold. |

| 2. Virtual Screening | Molecular Docking (e.g., Glide) | Predict binding modes and rank compounds based on binding affinity to a biological target. |

| 3. Property Prediction | ADMET Screening (e.g., QikProp) | Evaluate drug-likeness and predict pharmacokinetic properties. |

| 4. Affinity Refinement | MM-GBSA Calculation | Calculate binding free energy for a more accurate assessment of the top-ranked compounds. |

| 5. Candidate Selection | Data analysis and prioritization | Select the most promising derivatives for chemical synthesis and in-vitro testing. |

Q & A

Q. What are the optimized synthetic routes for 5-bromo-4-nitro-2,3-dihydro-1H-inden-1-one?

The synthesis typically involves sequential bromination and nitration of an indenone precursor. A common approach is:

- Step 1 : Bromination of 4-nitro-2,3-dihydro-1H-inden-1-one using N-bromosuccinimide (NBS) in a halogenated solvent (e.g., CCl₄ or CHCl₃) under reflux (50–70°C) for 6–12 hours .

- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Key considerations : Control reaction temperature to avoid over-bromination and monitor progress via TLC. Industrial-scale adaptations may employ continuous flow reactors for improved yield and purity .

Q. How is this compound characterized spectroscopically?

A multi-technique approach is essential:

- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., bromine at C5, nitro at C4). Coupling constants reveal diastereotopic protons in the dihydroindenone ring .

- IR : Stretching frequencies for C=O (~1700 cm⁻¹) and NO₂ (~1520 cm⁻¹) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 270.96 for C₉H₇BrNO₃) .

- X-ray Crystallography : Resolves spatial arrangement of substituents and confirms bicyclic conformation .

Q. What are the dominant reactivity patterns of this compound?

The compound exhibits dual reactivity due to electron-withdrawing (NO₂) and leaving group (Br) effects:

- Nucleophilic Aromatic Substitution (SNAr) : Bromine at C5 is displaced by nucleophiles (e.g., amines, thiols) under basic conditions .

- Reduction : The nitro group can be reduced to an amine (e.g., using H₂/Pd-C or SnCl₂/HCl), enabling further functionalization .

- Cycloaddition : The electron-deficient aromatic ring participates in Diels-Alder reactions with dienes .

Advanced Research Questions

Q. How does the nitro group at C4 influence regioselectivity in subsequent reactions?

The nitro group directs electrophilic substitution to the meta position (C6) due to its strong electron-withdrawing effect. Comparative studies with methyl or fluoro analogs show:

-

Reduced reactivity at C5 : Bromine substitution at C5 is less prone to displacement compared to analogs without nitro groups .

-

Enhanced stability : Nitro-substituted indenones resist oxidative degradation but are susceptible to reductive cleavage .

-

Table 1 : Substituent Effects on Reaction Outcomes

Substituent Reactivity at C5 Oxidative Stability NO₂ Low High CH₃ Moderate Moderate F High Low

Q. What crystallographic insights explain the compound’s conformational rigidity?

X-ray studies reveal:

- Planar bicyclic core : The dihydroindenone ring adopts a near-planar conformation, minimizing steric strain .

- Intramolecular hydrogen bonding : Between the nitro group and adjacent carbonyl oxygen stabilizes the structure .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., Br···O contacts contribute 12% to crystal packing) .

Q. How can contradictions in reported spectroscopic data be resolved?

Discrepancies often arise from solvent effects or impurities:

Q. What methodologies optimize catalytic asymmetric synthesis of this compound?

Chiral auxiliaries or catalysts enable enantioselective routes:

- Chiral ligands : Use of (R)-BINAP with Pd(0) achieves 85% ee in bromination steps .

- Dynamic kinetic resolution : Racemization at C1 is suppressed by bulky bases (e.g., DBU) during nitro group introduction .

Data Contradiction Analysis

Example : Divergent yields (60–90%) in bromination steps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.